3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide
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Overview
Description
3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide, commonly known as Dibucaine, is a local anesthetic that belongs to the class of amide-type anesthetics. It is used in the medical field for its numbing effect on the skin and mucous membranes. Dibucaine is also used in scientific research for its unique properties and mechanisms of action.
Mechanism of Action
Dibucaine works by binding to the inner pore of VGSCs and blocking the influx of sodium ions into the cell. This prevents the depolarization of the cell membrane and the initiation of an action potential. Dibucaine has a higher affinity for the inactivated state of VGSCs, which allows it to selectively block the channels that have already been activated and are in the process of inactivation.
Biochemical and physiological effects:
Dibucaine has a local anesthetic effect on the skin and mucous membranes, making it useful for topical applications. It also has a systemic effect when administered intravenously, which can lead to central nervous system depression and cardiovascular effects. Dibucaine has been shown to have antiarrhythmic effects on the heart, which may be due to its ability to block VGSCs in cardiac cells.
Advantages and Limitations for Lab Experiments
Dibucaine is a useful tool for studying VGSCs and their role in various physiological processes. Its selective blocking activity allows for the specific inhibition of VGSCs, which can help elucidate their function and regulation. However, Dibucaine has limitations in terms of its specificity, as it can also block other ion channels and receptors. It also has potential toxic effects on cells and tissues, which need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the use of Dibucaine in scientific research. One area of interest is the development of more selective VGSC blockers that can target specific subtypes of VGSCs. Another area of interest is the use of Dibucaine as a therapeutic agent for various conditions, such as cardiac arrhythmias and neuropathic pain. Additionally, Dibucaine can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Synthesis Methods
Dibucaine can be synthesized by reacting 3-amino-N,N-diethylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
Dibucaine is widely used in scientific research as a tool to study the function and regulation of voltage-gated sodium channels (VGSCs). VGSCs are responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. Dibucaine selectively blocks the activity of VGSCs, making it a useful tool for studying their function and role in various physiological processes.
properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)14(19)12-9-8-10-13(11-12)17-15(20)16(3,4)5/h8-11H,6-7H2,1-5H3,(H,17,20) |
InChI Key |
USUXFVGHKRCHQH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.